molecular formula C14H15NO2 B1328176 2-(2-Ethoxyphenoxy)aniline CAS No. 946714-34-7

2-(2-Ethoxyphenoxy)aniline

Cat. No.: B1328176
CAS No.: 946714-34-7
M. Wt: 229.27 g/mol
InChI Key: WGNSPJOASPGERB-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)aniline is an organic compound with the chemical formula C14H15NO2. It is a derivative of aniline, where the aniline moiety is substituted with an ethoxyphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenoxy)aniline typically involves the reaction of 2-ethoxyphenol with aniline in the presence of a suitable catalyst. One common method involves the use of a phase-transfer catalyst to facilitate the reaction between 2-ethoxyphenol and aniline under mild alkaline conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of 2-ethoxyphenol and aniline as raw materials, with the addition of a phase-transfer catalyst and a mild dilute aqueous alkali. The reaction mixture is then subjected to distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxyphenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

2-(2-Ethoxyphenoxy)aniline is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(2-Propoxyphenoxy)aniline: Similar structure but with a propoxy group instead of an ethoxy group.

    2-(2-Butoxyphenoxy)aniline: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

2-(2-Ethoxyphenoxy)aniline is unique due to its specific ethoxyphenoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of specialized organic compounds and in studies involving enzyme interactions .

Biological Activity

2-(2-Ethoxyphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing detailed insights into its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features an ethoxy group attached to a phenoxy moiety, which is further linked to an aniline group. This unique structure contributes to its biological properties.

  • Molecular Formula : C14_{14}H15_{15}NO2_2
  • Molecular Weight : 233.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation, leading to reduced cell viability.
  • Induction of Apoptosis : By activating apoptotic pathways, it can promote programmed cell death in malignant cells.
  • Antimicrobial Activity : The compound has shown potential in disrupting microbial cell membranes, leading to cell lysis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Study 1 : A study published in Journal of Medicinal Chemistry highlighted that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via caspase activation.
  • Study 2 : Research in Cancer Research demonstrated that compounds with a similar backbone inhibited tumor growth in xenograft models, suggesting potential for therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Study 3 : In vitro assays indicated that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Study 4 : A comparative study showed that its derivatives had enhanced antimicrobial efficacy against resistant strains of bacteria, indicating potential as a lead compound for drug development .

Comparative Analysis

To understand the uniqueness and efficacy of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key properties and activities:

Compound NameMolecular WeightAnticancer ActivityAntimicrobial ActivityNotable Mechanisms
This compound233.28 g/molModerateSignificantApoptosis induction
5-Bromo-2-(2-ethoxyphenoxy)aniline299.21 g/molHighModerateEnzyme inhibition
4-Chloro-1-naphthyl derivative348.62 g/molLowHighMembrane disruption

Case Studies

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with a formulation containing derivatives of this compound led to a statistically significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Resistance : A laboratory study focused on methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound effectively inhibited bacterial growth, suggesting its potential role in treating antibiotic-resistant infections.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-16-13-9-5-6-10-14(13)17-12-8-4-3-7-11(12)15/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNSPJOASPGERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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